molecular formula C16H21FO B1295840 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 27452-16-0

1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No. B1295840
CAS RN: 27452-16-0
M. Wt: 248.33 g/mol
InChI Key: IEUHBZDFJKSUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a derivative of tetrahydronaphthalene with specific substitutions that include fluorine and methyl groups, as well as an acetyl functional group. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties. For instance, the crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, has been analyzed, showing a half-chair conformation with specific orientations for the methyl and acetyl groups .

Synthesis Analysis

The synthesis of related compounds involves novel methods that could potentially be applied to the synthesis of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. For example, the synthesis of 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone and its europium complexes has been reported, which includes steps that might be relevant for synthesizing the fluorinated tetramethyl tetrahydronaphthalene derivative .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been determined using crystallography. The related compound exhibits a half-chair conformation, which could suggest that the fluorinated derivative might also adopt a similar conformation due to the structural similarities .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the exact compound , they do provide information on the reactivity of similar compounds. For instance, the europium complexes of a related ligand show enhanced fluorescence upon coordination, which could imply that the compound may also form complexes with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various analytical techniques, including elemental analysis, molar conductivity, infrared spectroscopy, and thermo gravimetric analysis. These methods could be employed to determine the properties of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The fluorescence properties of europium complexes with related ligands suggest that the compound may also exhibit interesting luminescence characteristics .

properties

IUPAC Name

1-(3-fluoro-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO/c1-10(18)11-8-12-13(9-14(11)17)16(4,5)7-6-15(12,2)3/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUHBZDFJKSUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1F)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280548
Record name MLS002638549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

CAS RN

27452-16-0
Record name MLS002638549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.